molecular formula C21H24N4O B5614014 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one

2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5614014
M. Wt: 348.4 g/mol
InChI Key: AFIPUBTVZODOMJ-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives often involves multi-step pathways. For instance, Guillon et al. (2020) describe a multi-step synthesis process starting from 2-nitroaniline for a related compound (Guillon et al., 2020). Another study by Wang et al. (2011) details the synthesis of a similar compound through a condensation reaction (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is often characterized by techniques like FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, as exemplified by Guillon et al. (2020) (Guillon et al., 2020).

Chemical Reactions and Properties

Diazaspirodecanone derivatives, due to their unique structure, engage in various chemical reactions. Farag et al. (2008) reported the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives as part of their synthesis process (Farag et al., 2008). Additionally, Shukla et al. (2016) synthesized diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives, indicating the versatility of this chemical scaffold in forming different compounds (Shukla et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by their crystalline structure, as demonstrated in studies like that of Wang et al. (2011), who used single-crystal X-ray diffraction for this purpose (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives are diverse. For example, Farag et al. (2008) described compounds that undergo intramolecular cyclization upon treatment with HCl/AcOH mixture, showcasing the reactivity of these compounds under certain conditions (Farag et al., 2008).

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-20-15-21(8-13-24(14-9-21)19-16-22-10-11-23-19)17-25(20)12-4-7-18-5-2-1-3-6-18/h1-7,10-11,16H,8-9,12-15,17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIPUBTVZODOMJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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